Technical Whitepaper: (4-Nitrophenyl) N-Benzoylcarbamate – A Versatile Acylating Scaffold
Technical Whitepaper: (4-Nitrophenyl) N-Benzoylcarbamate – A Versatile Acylating Scaffold
Executive Summary
(4-Nitrophenyl) N-benzoylcarbamate is a specialized electrophilic reagent used primarily as a stabilized, crystalline equivalent of benzoyl isocyanate . While benzoyl isocyanate is a potent electrophile for introducing the benzoylurea motif, it is a moisture-sensitive liquid that can be difficult to handle and store.
This whitepaper details the structural properties, synthesis, and mechanistic utility of (4-nitrophenyl) N-benzoylcarbamate. By masking the isocyanate functionality within an activated 4-nitrophenyl ester, researchers gain a weighable, bench-stable solid that retains high reactivity toward nucleophiles (amines, alcohols) to form N-benzoylureas and N-benzoylcarbamates , which are critical pharmacophores in drug development (e.g., chitin synthesis inhibitors, anticonvulsants).
Chemical Identity & Structural Analysis[1][2]
The compound consists of a benzoyl group attached to the nitrogen of a carbamate linkage, with a 4-nitrophenyl group serving as the activated leaving group.
Physicochemical Profile[1]
| Property | Data |
| IUPAC Name | (4-Nitrophenyl) N-benzoylcarbamate |
| Common Name | Benzoylcarbamic acid 4-nitrophenyl ester |
| Molecular Formula | |
| Molecular Weight | 286.24 g/mol |
| Physical State | Crystalline Solid (Typically off-white to pale yellow) |
| Solubility | Soluble in DCM, THF, DMSO; limited solubility in non-polar hydrocarbons. |
| Stability | Moisture sensitive (hydrolyzes to benzamide and 4-nitrophenol); stable under anhydrous storage. |
Structural Diagram (Graphviz)
The following diagram illustrates the connectivity and the key electrophilic sites.
Figure 1: Structural connectivity of (4-nitrophenyl) N-benzoylcarbamate highlighting the modular components.
Mechanistic Profile & Reactivity[3][4][5][6][7]
The utility of (4-nitrophenyl) N-benzoylcarbamate stems from the 4-nitrophenoxide leaving group (
Reaction Pathways
-
Aminolysis (Urea Formation): Primary and secondary amines attack the carbamate carbonyl. The tetrahedral intermediate collapses to expel 4-nitrophenol, yielding an N-benzoylurea .
-
Thermal Reversion (Isocyanate Generation): Upon heating (typically >80°C in inert solvent), the compound can undergo an elimination (E1cB-like) to regenerate benzoyl isocyanate in situ, which can then react with less nucleophilic substrates or undergo cycloadditions.
-
Cyclization (Knapp Protocol): Intramolecular nucleophilic attack by tethered nucleophiles (e.g., alcohols or amines) can displace the nitrophenol to form heterocycles like oxazolidinones or cyclic ureas [1].
Mechanistic Diagram
Figure 2: Mechanism of aminolysis converting the carbamate to an N-benzoylurea.
Synthesis Protocol
The synthesis is a direct condensation of benzoyl isocyanate with 4-nitrophenol. This protocol ensures high purity and yield.
Safety Note: Benzoyl isocyanate is a lachrymator and moisture-sensitive. Perform all operations in a fume hood under an inert atmosphere (
Materials
-
Benzoyl Isocyanate: 1.0 equiv (Commercial or prepared in situ from benzoyl chloride + AgOCN).
-
4-Nitrophenol: 1.0 equiv (Recrystallized and dried).
-
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous.
-
Catalyst (Optional): Triethylamine (0.1 equiv) can accelerate the reaction but is often unnecessary due to the high electrophilicity of the isocyanate.
Step-by-Step Procedure
-
Preparation: Flame-dry a 250 mL round-bottom flask and purge with nitrogen.
-
Dissolution: Dissolve 4-nitrophenol (13.9 g, 100 mmol) in anhydrous DCM (100 mL). Cool to 0°C in an ice bath.
-
Addition: Add benzoyl isocyanate (14.7 g, 100 mmol) dropwise via syringe over 15 minutes. Maintain temperature < 5°C to prevent uncontrolled exotherms.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours.
-
Monitoring: Monitor by TLC (disappearance of nitrophenol) or IR (disappearance of the isocyanate peak at ~2240
).
-
-
Workup:
-
If the product precipitates: Filter the solid, wash with cold DCM/Hexane (1:1), and dry under vacuum.
-
If soluble: Concentrate the solvent to ~20% volume, then add Hexane to induce crystallization.
-
-
Purification: Recrystallize from EtOAc/Hexane if necessary.
Yield: Typically 85–95%. Characterization:
-
IR: Strong carbonyl bands at ~1740
(carbamate) and ~1680 (benzoyl). -
1H NMR: Signals for benzoyl protons (7.4–8.0 ppm) and the characteristic
pattern of the 4-nitrophenyl group.
Applications in Drug Development[11][12][13]
Synthesis of Benzoylureas (Chitin Synthesis Inhibitors)
Benzoylureas (e.g., Diflubenzuron) are a major class of insecticides and potential anticancer agents.
-
Protocol: React (4-nitrophenyl) N-benzoylcarbamate with a substituted aniline in THF at reflux.
-
Advantage: The reaction is cleaner than using benzoyl chloride + urea, avoiding O-acylation byproducts.
"Knapp" Cyclization
As described by Knapp et al., N-benzoylcarbamates derived from amino-alcohols can undergo base-induced cyclization to form oxazolidinones, with the benzoyl group often migrating or being cleaved depending on conditions [1].
Protected Isocyanate
The compound acts as a "store" of benzoyl isocyanate. In solid-phase peptide synthesis (SPPS), it can be used to terminate unreacted amino groups (capping) or to introduce a benzoyl tag without preparing the unstable liquid reagent immediately before use.
Handling and Stability
-
Storage: Store at -20°C in a sealed container under inert gas. Protect from moisture.
-
Shelf Life: Stable for >12 months if kept dry.
-
Decomposition: In the presence of water/moisture, it hydrolyzes to Benzamide, Carbon Dioxide, and 4-Nitrophenol.
-
Safety: 4-Nitrophenol is toxic and a skin irritant. Handle with gloves and eye protection.
References
-
Knapp, S. , et al. "N-Benzoylcarbamate cyclizations." Tetrahedron Letters, vol. 28, no. 45, 1987, pp. 5399-5402.[5] Link
-
Speziale, A. J. , et al.[5] "The Reaction of Oxalyl Chloride with Amides." Journal of Organic Chemistry, vol. 30, no. 12, 1965. (Foundational chemistry of acyl isocyanates).
-
Sci-Toys. "(4-nitrophenyl) N-benzoylcarbamate Chemical Entry." Sci-Toys Chemical Database. Link
-
BenchChem. "2-Amino-6-chloro-4-nitrophenol Application Notes (Benzoylurea Synthesis)." BenchChem Technical Notes. Link
Sources
- 1. KR950006902B1 - Benzoyl urea derivatives and preparation method and use thereof - Google Patents [patents.google.com]
- 2. Aminolysis of 4-nitrophenyl phenyl carbonate and thionocarbonate: effects of amine nature and modification of electrophilic center from C [[double bond, length as m-dash]] O to C [[double bond, length as m-dash]] S on reactivity and mechanism - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. CN102766054A - Industrial synthesizing and purifying method of bis (4-nitrophenyl) carbonate - Google Patents [patents.google.com]
- 4. CN103724233A - Synthesis method of novaluron - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
